(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
Description
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Properties
IUPAC Name |
(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)23(21,22)17(13(2)20)11-19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIQQLUWGNDLN-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2F)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a conjugated enone system and sulfonamide functional group, suggest diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
- Molecular Formula: C17H16FNO3S
- Molecular Weight: 333.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Sulfonamide, conjugated enone |
| Configuration | (E) configuration indicating geometric isomerism |
| Fluorinated Aniline Moiety | Enhances interaction with biological targets |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. The biological activity of (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one has been predicted using computational models like PASS (Prediction of Activity Spectra for Substances), which suggests potential therapeutic applications.
Predicted Biological Activities
According to predictive models, this compound may exhibit the following activities:
- Antimicrobial : Potential interactions with bacterial enzymes.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Anticancer : Possible effects on cancer cell proliferation.
Antimicrobial Activity
In a study examining the antimicrobial properties of similar sulfonamide compounds, it was found that modifications in the aniline moiety significantly affected the activity against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one could enhance lipophilicity, improving membrane penetration and efficacy against bacterial strains.
Anti-inflammatory Mechanism
Research into structurally related compounds indicated that those with sulfonamide groups can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. This suggests that (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one may similarly modulate inflammatory responses.
Anticancer Potential
A study focused on compounds with conjugated enone systems demonstrated their ability to induce apoptosis in various cancer cell lines. The compound's structure suggests it may interact with cellular pathways involved in cancer progression, warranting further investigation into its anticancer properties.
Comparison with Similar Compounds
To better understand the uniqueness of (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Antimicrobial |
| Flutamide | Contains fluorinated aniline | Antiandrogen |
| Benzensulfonamide | Simple sulfonamide structure | Antimicrobial |
The presence of both a fluorinated aniline and a conjugated enone distinguishes this compound from others, suggesting unique interactions with biological targets that may not be present in simpler analogs.
Q & A
Q. What are the optimal synthetic routes for (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sequential reactions:
Sulfonylation : Introduce the 4-methylphenylsulfonyl group via nucleophilic substitution using a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Enone Formation : Construct the α,β-unsaturated ketone (but-3-en-2-one) via Claisen-Schmidt condensation, requiring precise pH control (pH 8–9) and catalytic bases like NaOH .
Amination : Attach the 2-fluoroanilino group via Michael addition, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
Q. Key Parameters for Optimization :
- Temperature : Lower temps (0–5°C) reduce side reactions during sulfonylation .
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity >95% .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) and sulfonyl/ketone carbon shifts (δ 190–210 ppm) .
- 19F NMR : Confirm fluorine substitution at the anilino group (δ -110 to -120 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Q. How can researchers design experiments to investigate the compound’s stability under varying conditions (pH, temperature, light)?
Methodological Answer:
- Degradation Studies :
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., >150°C indicates thermal robustness) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; protect with amber glassware .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS. Acidic conditions may hydrolyze the enone .
Q. Experimental Design Table :
| Condition | Protocol | Analytical Tool |
|---|---|---|
| Thermal Stress | 40–100°C for 24–72 hrs | HPLC-PDA |
| Oxidative Stress | 3% H₂O₂, 25°C, 48 hrs | NMR/LC-MS |
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
- Dose-Response Curves : Use standardized assays (e.g., IC50 in enzyme inhibition) to normalize potency metrics .
- Meta-Analysis : Aggregate data from analogs like (E)-3-(4-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide to identify trends in sulfonyl group contributions .
Case Study :
A 2024 study on methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate demonstrated that sulfonyl groups enhance cellular uptake but reduce aqueous solubility, explaining variability in cytotoxicity assays .
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing nature may direct reactivity .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The enone’s planar structure may fit hydrophobic pockets .
- MD Simulations : Assess stability in lipid bilayers to predict membrane permeability (logP ~3.5 inferred from analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
